5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 5-chloro-2-methoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is attached to a branched ethyl chain bearing a pyrrolidine ring and a 1-methylpyrrole moiety. Sulfonamides are well-documented for their diverse biological activities, including anti-convulsant, anti-hypertensive, and anti-microbial properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3S/c1-21-9-5-6-15(21)16(22-10-3-4-11-22)13-20-26(23,24)18-12-14(19)7-8-17(18)25-2/h5-9,12,16,20H,3-4,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNGZWQSHZYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂O₄S |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1396871-85-4 |
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the presence of pyrrole derivatives. These structural elements are known to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated IC₅₀ values in the range of 0.73–2.38 µM against breast cancer cell lines such as MCF-7, indicating strong cytotoxic effects .
Case Study: In Vitro Evaluation
A study evaluated the effects of a series of pyrrole-based compounds on cancer cell lines, revealing that some derivatives effectively inhibited cell proliferation and migration. The most potent compounds were noted for their ability to reduce cell viability significantly in spheroid cultures, which mimic in vivo tumor environments .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The presence of the sulfonamide moiety suggests possible interactions with various enzymes involved in cancer progression and inflammation. For example, certain sulfonamides are known to inhibit carbonic anhydrase and other key metabolic enzymes, which could contribute to their therapeutic effects .
Antioxidant Activity
The antioxidant properties of related compounds have been documented, suggesting that this compound may also exhibit protective effects against oxidative stress. Antioxidant assays have shown that similar structures can scavenge free radicals effectively .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 421.01 g/mol. Its structure features a benzenesulfonamide moiety, which is known for its biological activity, particularly in inhibition pathways relevant to various diseases.
Anticancer Activity
5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, small molecule inhibitors targeting BCR-ABL and other receptor tyrosine kinases have shown promise in treating various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .
Inhibition of COX Enzymes
Research has demonstrated that sulfonamide derivatives exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer. The compound's structural characteristics suggest it may possess similar COX inhibitory properties, making it a candidate for further investigation in anti-inflammatory therapies .
Antimicrobial Properties
The compound's sulfonamide group may confer antimicrobial properties, as many sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This aspect is particularly relevant given the rising concerns over antibiotic resistance and the need for new antimicrobial agents .
Neurological Applications
Given the presence of pyrrolidine and pyrrole moieties in its structure, this compound may also have applications in neurological research. Compounds containing these groups have been studied for their effects on neurotransmitter systems and potential neuroprotective properties .
Case Studies and Research Findings
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (–SO₂–NH–) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:
Reaction:
Key Findings:
-
Acidic hydrolysis (H₂SO₄, reflux) cleaves the sulfonamide bond, producing 5-chloro-2-methoxybenzenesulfonic acid and a pyrrolidine-pyrrole amine derivative .
-
Basic conditions (NaOH, 100°C) yield sodium sulfonate salts, enhancing water solubility.
Methoxy Group Demethylation
The methoxy (–OCH₃) group undergoes demethylation under strong acids or Lewis catalysts:
Reaction:
Key Findings:
-
Hydroiodic acid (HI, 48%) at 120°C converts the methoxy group to a hydroxyl group (–OH), increasing hydrogen-bonding potential .
-
Selectivity depends on steric hindrance from adjacent chloro and sulfonamide groups.
Chloro Substituent Reactivity
The chloro (–Cl) group participates in nucleophilic aromatic substitution (NAS) or Suzuki coupling:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| NAS (NH₃) | CuCl₂, DMF, 80°C | Amino-substituted benzenesulfonamide | 65–70% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivatives | 55–60% |
Pyrrolidine and Pyrrole Modifications
The pyrrolidine and 1-methylpyrrole moieties enable alkylation or cyclization:
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Alkylation: Reaction with methyl iodide (CH₃I) in THF quaternizes the pyrrolidine nitrogen, forming a cationic derivative .
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Cyclization: Heating with POCl₃ converts the pyrrole ring into a chlorinated heterocycle (e.g., pyrrolo[1,2-a]pyrazine).
Oxidation and Reduction
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Oxidation: The pyrrolidine ring oxidizes with KMnO₄ (acidic) to a γ-lactam .
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Reduction: NaBH₄ selectively reduces imine intermediates in the pyrrole system without affecting sulfonamide groups .
Sulfonamide Functionalization
The sulfonamide nitrogen reacts with electrophiles:
| Reagent | Product | Application |
|---|---|---|
| Ac₂O | N-acetylated derivative | Enhanced metabolic stability |
| CS₂ | Thiourea linkage | Antimycobacterial analogs |
Thermal Degradation
Pyrolysis (250–300°C) decomposes the compound into:
-
Chlorobenzene derivatives (major)
-
Pyrrole/pyrrolidine fragments (minor)
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SO₂ and NH₃ gases (traces).
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural features, substituent effects, and inferred physicochemical or biological properties.
Core Structure and Functional Group Variations
Target Compound
- Core : 5-Chloro-2-methoxybenzenesulfonamide.
- Substituent : N-linked ethyl chain with pyrrolidine and 1-methylpyrrole groups.
- Key Features :
- Sulfonamide group for hydrogen bonding.
- Chloro and methoxy substituents for electronic modulation.
- Rigid heterocycles (pyrrolidine, pyrrole) for steric and hydrophobic interactions.
Comparative Compounds
5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide ()
- Core : Same benzenesulfonamide backbone.
- Substituent : Triazolopyridine ring.
- Differences :
- Triazolo-pyridine introduces aromaticity and planar rigidity.
- Potential for π-π stacking with protein targets.
- Higher molecular weight (C₁₄H₁₃ClN₄O₃S vs. target compound’s C₁₈H₂₃ClN₄O₃S).
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ()
- Core : Simpler benzenesulfonamide.
- Substituent : Direct phenyl group.
- Differences :
- Lacks heterocyclic substituents, reducing steric hindrance.
- Lower molecular complexity may enhance solubility but limit receptor specificity.
5-Chloro-2-methoxy-N-phenethylbenzamide ()
- Core : Benzamide instead of sulfonamide.
- Substituent : Phenethyl group.
- Differences :
- Benzamide lacks sulfonyl’s hydrogen-bonding capacity.
Substituent Effects on Physicochemical Properties
Key Observations :
Heterocyclic and Electronic Modifications
: N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Substituent : Bromo-pyrimidine with thioether linkage.
- Impact : Bromine’s larger atomic radius may enhance van der Waals interactions. Thioether linkages could increase metabolic stability compared to ethers.
- : 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Core: Benzamide with ethylsulfonyl group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?
- Answer : A stepwise approach is advised:
Sulfonamide coupling : React 5-chloro-2-methoxybenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for molecular ion verification .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Answer : Combine spectroscopic and crystallographic techniques:
NMR : Use H/C NMR to assign methoxy, pyrrolidine, and sulfonamide groups. Compare chemical shifts with analogous sulfonamides (e.g., H δ 2.5–3.5 ppm for pyrrolidinyl protons) .
X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Resolve the structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .
Q. What analytical techniques are critical for assessing purity and stability?
- Answer :
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks). Use a phenyl-hexyl column for resolving polar impurities .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C expected for sulfonamides) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound’s amine intermediate?
- Answer :
Density Functional Theory (DFT) : Calculate transition-state energies for pyrrolidine substitution reactions. Identify optimal reaction pathways (e.g., nucleophilic substitution vs. reductive amination) .
Molecular docking : Predict steric hindrance in the sulfonamide coupling step by modeling the amine intermediate’s conformation .
- Experimental validation : Compare DFT-predicted yields with actual lab results (e.g., ±5% error tolerance) .
Q. What strategies resolve contradictions in biological activity data (e.g., variable IC50 values in enzyme assays)?
- Answer :
Assay standardization : Use a reference inhibitor (e.g., furosemide for sulfonamide-binding enzymes) to calibrate activity measurements .
Metabolite profiling : Perform LC-MS/MS to identify competing metabolic pathways (e.g., CYP450-mediated oxidation of the pyrrolidine ring) that may alter bioactivity .
- Statistical analysis : Apply ANOVA to compare inter-lab variability in IC50 measurements (p < 0.05 threshold) .
Q. How can membrane separation technologies improve large-scale purification?
- Answer :
Nanofiltration : Use polyamide membranes (MWCO: 500 Da) to remove low-molecular-weight impurities (e.g., unreacted sulfonyl chloride) .
Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation of diastereomers .
- Validation : Compare membrane efficiency with traditional column chromatography (e.g., >90% recovery rate) .
Q. What mechanistic insights explain regioselectivity in the sulfonamide coupling reaction?
- Answer :
Kinetic isotope effect (KIE) studies : Use deuterated amine intermediates to probe rate-determining steps (e.g., N–S bond formation vs. proton transfer) .
In-situ IR spectroscopy : Monitor intermediate formation (e.g., sulfonyl imidazole) to identify competing reaction pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
